molecular formula C18H19ClN2O B8429144 6-Chloro-N-(4-cyclohexylphenyl)nicotinamide

6-Chloro-N-(4-cyclohexylphenyl)nicotinamide

Cat. No.: B8429144
M. Wt: 314.8 g/mol
InChI Key: CEZAASLHYJMGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(4-cyclohexylphenyl)nicotinamide is a useful research compound. Its molecular formula is C18H19ClN2O and its molecular weight is 314.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

6-chloro-N-(4-cyclohexylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H19ClN2O/c19-17-11-8-15(12-20-17)18(22)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13H,1-5H2,(H,21,22)

InChI Key

CEZAASLHYJMGSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloronicotinoyl chloride (0.24 g) was dissolved in toluene (5 mL), and the solution was cooled to 0° C. 4-Cyclohexylaniline (0.47 g) was added thereto at 0° C., and the mixture was stirred at room temperature for 1 hour. Ethyl acetate was added thereto, and the organic layer was washed with a 1 N aqueous sodium hydroxide solution and water and dried over sodium sulfate. After concentration under reduced pressure, the obtained solid was collected by filtration and washed with diethyl ether. The solid was dried under reduced pressure to obtain the title compound (0.40 g) as a white solid (yield: 95%).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

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